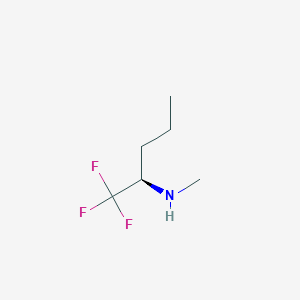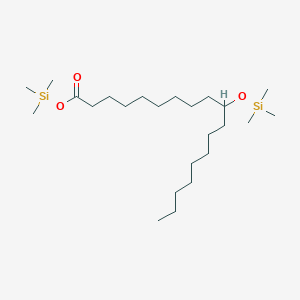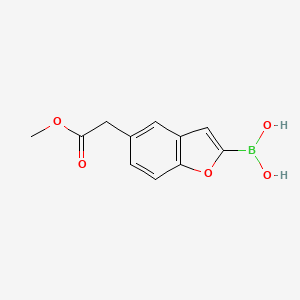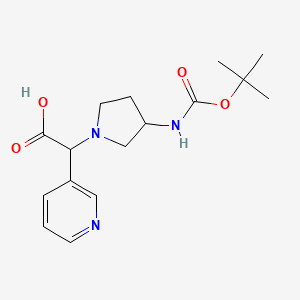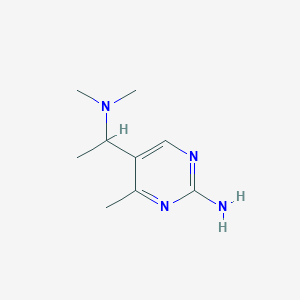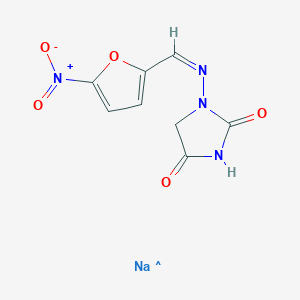
CID 87124108
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium works by inhibiting bacterial growth and is effective against a broad spectrum of bacteria. It is particularly valued for its ability to treat uncomplicated urinary tract infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitrofurantoin sodium can be synthesized through a series of chemical reactions involving the nitration of furan derivatives. The process typically involves the following steps:
Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Condensation Reaction: The 5-nitrofuran is then condensed with hydantoin in the presence of a base such as sodium hydroxide to form nitrofurantoin.
Formation of Sodium Salt: Finally, nitrofurantoin is reacted with sodium hydroxide to form nitrofurantoin sodium.
Industrial Production Methods
Industrial production of nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of furan are nitrated using industrial-grade nitric and sulfuric acids.
Continuous Condensation: The nitrated furan is continuously fed into reactors containing hydantoin and sodium hydroxide.
Purification and Crystallization: The resulting nitrofurantoin sodium is purified through crystallization and filtration processes to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nitrofurantoin sodium undergoes several types of chemical reactions, including:
Oxidation: Nitrofurantoin sodium can be oxidized to form various oxidative products.
Reduction: It can be reduced by bacterial nitroreductases to form electrophilic intermediates.
Substitution: Nitrofurantoin sodium can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out by bacterial enzymes or chemical reductants like sodium dithionite.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Various oxidative derivatives of nitrofurantoin.
Reduction Products: Electrophilic intermediates that inhibit bacterial processes.
Substitution Products: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Nitrofurantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: Employed in research on bacterial resistance mechanisms and enzyme interactions.
Medicine: Extensively studied for its efficacy in treating urinary tract infections and its pharmacokinetics.
Industry: Used in the development of antibacterial coatings and materials.
Mécanisme D'action
Nitrofurantoin sodium exerts its antibacterial effects through multiple mechanisms:
Conversion by Bacterial Enzymes: It is converted by bacterial nitroreductases into reactive intermediates.
Inhibition of Bacterial Processes: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.
Multiple Targets: The broad mechanism of action targets various bacterial processes, reducing the likelihood of resistance development.
Comparaison Avec Des Composés Similaires
Nitrofurantoin sodium is compared with other nitrofuran compounds such as:
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Furaltadone: Another nitrofuran with similar antibacterial properties.
Uniqueness
Nitrofurantoin sodium is unique due to its:
Broad Spectrum: Effective against a wide range of bacteria.
Low Resistance Development: Multiple targets reduce the likelihood of bacterial resistance.
Specific Use: Primarily used for urinary tract infections, making it a specialized treatment option.
Propriétés
Formule moléculaire |
C8H6N4NaO5 |
|---|---|
Poids moléculaire |
261.15 g/mol |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3-; |
Clé InChI |
IGEOXMZNNDNZOY-WPUSIDMCSA-N |
SMILES isomérique |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].[Na] |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


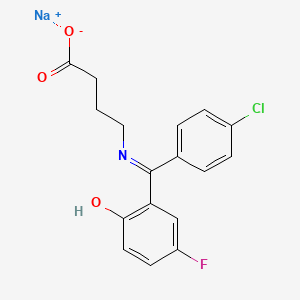

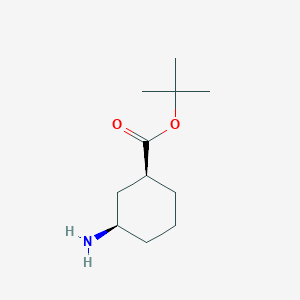
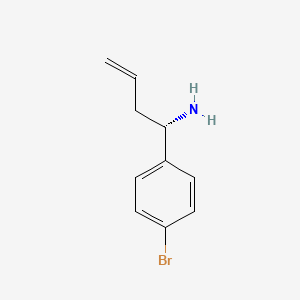
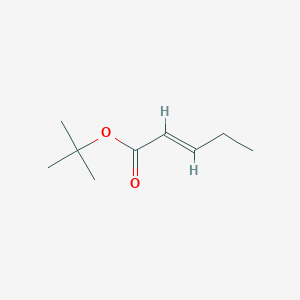
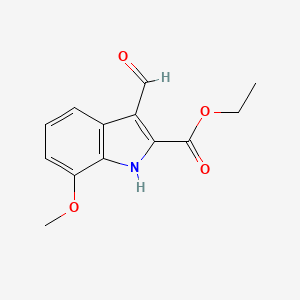
![4-{[(4-Fluorophenyl)imino]methyl}benzeneboronic acid](/img/structure/B12836718.png)
